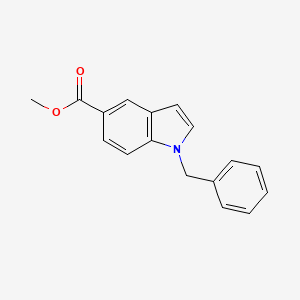

Methyl 1-benzyl-1H-indole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQTVMUBQHOYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 1-benzyl-1H-indole-5-carboxylate as a Versatile Scaffold

Executive Summary

Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) represents a critical intermediate in the synthesis of bioactive indole-5-carboxamides. As a "privileged structure" in medicinal chemistry, this scaffold serves as the foundational architecture for a diverse class of therapeutic agents, ranging from synthetic cannabinoid receptor agonists to novel antiviral and anticancer therapeutics.

This technical guide provides a rigorous analysis of the molecule’s physicochemical properties, validated synthetic protocols, spectroscopic characterization, and downstream utility in drug discovery.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of an indole core functionalized at two strategic positions: the nitrogen (N1) protected by a benzyl group, and the C5 position bearing a methyl ester. This specific substitution pattern renders the molecule highly lipophilic and provides an orthogonal handle (the ester) for divergent library synthesis.

Table 1: Physicochemical Data

| Property | Value / Description | Source/Note |

| IUPAC Name | This compound | |

| CAS Number | 192997-32-3 | [1] |

| Molecular Formula | ||

| Molecular Weight | 265.31 g/mol | |

| Physical State | Off-white to pale yellow solid | Purity dependent |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water | Lipophilic nature |

| LogP (Predicted) | ~4.2 | High lipophilicity |

| TPSA | 26.3 | Good membrane permeability |

Part 2: Synthetic Protocols (Methodology)

Strategic Analysis

The synthesis relies on the regioselective

Two protocols are presented: Method A (High-Yield/Laboratory Scale) and Method B (Scalable/Milder Conditions).

Method A: Sodium Hydride (NaH) in DMF

Best for: Small scale, high conversion, and difficult substrates.

Reagents:

-

Methyl

-indole-5-carboxylate (1.0 eq) -

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Benzyl Bromide (1.1 eq)

-

DMF (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve methyl indole-5-carboxylate in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C, then 30 minutes at RT to ensure complete anion formation (solution typically turns yellow/orange).

-

Alkylation: Re-cool to 0°C. Add Benzyl Bromide dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

.[1][2][3] -

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Method B: Potassium Carbonate ( ) in Acetone/DMF

Best for: Scale-up, avoiding pyrophoric reagents.

Protocol:

-

Dissolve starting indole in Acetone or DMF.

-

Add solid anhydrous

(2.0 eq) and Benzyl Bromide (1.2 eq). -

Heat to reflux (Acetone) or 60°C (DMF) for 6–12 hours.

-

Filter off inorganic salts, concentrate, and crystallize/purify.

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for the N-benzylation process via the NaH route.

Part 3: Spectroscopic Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against specific spectroscopic markers. The disappearance of the N-H signal and the appearance of the benzylic methylene are the primary indicators of success.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton ( | Chemical Shift ( | Multiplicity | Interpretation (Validation) |

| Indole C2-H | 7.10 – 7.20 | Doublet/Singlet | Characteristic indole pyrrole proton. |

| Indole C3-H | 6.60 – 6.70 | Doublet | Upfield indole proton; coupling with C2. |

| Benzyl | 5.30 – 5.35 | Singlet (2H) | CRITICAL: Confirms N-alkylation. If absent, reaction failed. |

| Methyl Ester | 3.90 – 3.95 | Singlet (3H) | Confirms integrity of the ester moiety. |

| Aromatic Region | 7.20 – 8.40 | Multiplet | Overlap of Indole (C4, C6, C7) and Benzyl phenyl protons. C4-H is typically a doublet appearing most downfield (~8.4 ppm) due to the ester anisotropy. |

| N-H | ABSENT | - | CRITICAL: Presence indicates unreacted starting material. |

Mass Spectrometry (MS)[5]

-

Molecular Ion:

(ESI Positive Mode). -

Fragmentation: Loss of methoxy group (

) or benzyl cation (

Part 4: Reactivity & Downstream Applications

The value of this compound lies in its role as a divergent scaffold. The C5-ester is a "masked" carboxylic acid, ready for transformation into amides, hydrazides, or heterocycles.

Key Transformations

-

Saponification (Hydrolysis):

-

Amidation (Library Generation):

-

Reagents: Acid + Amine + Coupling Agent (HATU/EDC).

-

Target: Indole-5-carboxamides (e.g., CUMYL-type scaffolds).

-

Relevance: This motif is prevalent in synthetic cannabinoid receptor agonists (CB1/CB2) [2].

-

Visualization: Derivatization Pathways

Figure 2: Divergent synthesis pathways from the parent ester scaffold to bioactive targets.

References

-

PubChem. (n.d.). This compound (Compound).[4] National Library of Medicine. Retrieved from [Link]

-

Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience, 6(9), 1546–1559. [Link]

-

Organic Syntheses. (Various). General procedures for Indole N-Alkylation. [Link]

Sources

An In-Depth Technical Guide to Methyl 1-benzyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-benzyl-1H-indole-5-carboxylate, a key intermediate in synthetic and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, detailed synthetic methodologies, and contextual applications to support advanced research and development endeavors.

Core Compound Identifiers and Properties

This compound is a substituted indole derivative. The introduction of a benzyl group at the N-1 position and a methyl carboxylate group at the C-5 position of the indole scaffold makes it a valuable precursor for the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 192997-32-3[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Canonical SMILES | COC(=O)c1ccc2c(c1)n(cc2)Cc1ccccc1 |

| InChI Key | Not readily available. |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical State | Solid (predicted) | Based on related indole carboxylates. |

| Melting Point | Not experimentally determined. | The precursor, methyl indole-5-carboxylate, has a melting point of 126-128 °C. |

| Boiling Point | Not experimentally determined. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Insoluble in water.[2] | Based on the properties of its precursor and general solubility of similar organic compounds. |

Synthesis of this compound

The primary and most direct route to this compound is through the N-alkylation of its precursor, methyl indole-5-carboxylate. This reaction involves the deprotonation of the indole nitrogen followed by a nucleophilic attack on a benzyl halide.

Causality of Experimental Choices

The selection of a suitable base and solvent system is critical for the success of this synthesis. A moderately strong base is required to deprotonate the indole nitrogen, which has a pKa of approximately 17. The solvent must be able to dissolve the starting materials and be inert to the reaction conditions. Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve a wide range of organic compounds.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from methyl indole-5-carboxylate and benzyl chloride.

Materials:

-

Methyl indole-5-carboxylate

-

Benzyl chloride

-

Cesium carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

-

Dry Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of methyl indole-5-carboxylate (1 equivalent) in dry DMF, add cesium carbonate (1.5 equivalents).

-

Add benzyl chloride (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl rings, a singlet for the benzylic methylene protons, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the aromatic carbons of both ring systems, the benzylic methylene carbon, and the methyl carbon of the ester.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (265.31 g/mol ).

Applications in Research and Drug Development

The 1-benzyl-1H-indole-5-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities.

-

Anticonvulsant Agents: Novel derivatives of methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate have been synthesized and evaluated for their anticonvulsant properties.[3] Some of these compounds showed significant activity in preclinical models.[3]

-

Enzyme Inhibitors: The indole-5-carboxylic acid framework is utilized in the design of inhibitors for enzymes such as cytosolic phospholipase A2α (cPLA2α), which is implicated in inflammatory processes.

-

Intermediate for Complex Molecules: This compound serves as a crucial building block for the synthesis of more elaborate molecules, including those with potential applications as cholinesterase inhibitors for the treatment of Alzheimer's disease.[4][5]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6][7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or fumes.[6] Handle in a well-ventilated area or in a chemical fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- AK Scientific, Inc.

- Apollo Scientific.

- Fisher Scientific.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Journal of Basic and Applied Research in Biomedicine. (2016).

- PrepChem.com.

- ChemicalBook.

- Sigma-Aldrich.

- Chemical Synthesis Database.

- Chem-Impex.

- Smolecule. 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide.

- PubChem. N-Benzyl,N-methyl-1-methyl-1H-indole-2-carboxamide.

- ChemicalBook. Indole-5-carboxylic acid(1670-81-1) 1H NMR spectrum.

- ChemicalBook. 3-formyl-1h-indole-5-carboxylic acid methyl ester(197506-83-5) 1 h nmr.

- Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- BLD Pharm.

- PMC. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.

- Avantor. Indole-5-carboxylic acid 98%.

- Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester.

- EPA. 1H-Indole-2-carboxylic acid, 5-nitro-7-(phenylmethoxy)-, methyl ester - Links.

- ResearchGate. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.

- Acta Poloniae Pharmaceutica. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.

- RSC Publishing. (2014). Pd(II)-Catalyzed Ligand Controlled Synthesis of Methyl 1-benzyl-1H-indole-3-carboxylates and Bis(1-benzyl-1H-indol-3-yl)methanones.

Sources

- 1. 192997-32-3|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl indole-5-carboxylate | 1011-65-0 [chemicalbook.com]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Guide to the Determination and Interpretation of the Melting Point for Novel Compounds: The Case of Methyl 1-Benzyl-1H-indole-5-carboxylate

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of newly synthesized organic compounds, using methyl 1-benzyl-1H-indole-5-carboxylate as a representative example. The focus is not on a predetermined value but on the rigorous application of methodology to ascertain this critical physical property. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of melting point analysis for compound characterization and purity assessment.

The Foundational Importance of Melting Point in Compound Characterization

In the synthesis of novel molecules such as this compound, the melting point is a fundamental and indispensable physical property. It serves a dual purpose: as a preliminary confirmation of the compound's identity and as a sensitive indicator of its purity.[1][2][3][4] A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point, usually within a narrow range of 0.5–1.0°C.[5] Conversely, the presence of impurities will lead to a depression and broadening of the melting point range.[2][6][7] This phenomenon, known as melting point depression, is a cornerstone of qualitative purity analysis.[5][8] Therefore, the accurate determination of the melting point is a critical step in the validation of a synthetic procedure and the characterization of its products.

Causality in Experimental Design: Why Methodology Matters

The reliability of a melting point determination is directly linked to the meticulousness of the experimental procedure. The choices made during the measurement process are not arbitrary; they are based on fundamental principles of thermodynamics and heat transfer.

-

Heating Rate: A slow and controlled heating rate, typically 1–2°C per minute near the expected melting point, is crucial.[9][10][11] Rapid heating can cause the temperature of the heating block to overshoot the actual temperature of the sample, leading to an erroneously high and broad melting range.[5] A slower rate ensures that the sample and the thermometer are in thermal equilibrium, providing a more accurate measurement.[12]

-

Sample Preparation: The sample must be finely powdered and tightly packed into a capillary tube.[4][9] A finely ground sample ensures uniform heat distribution. Tightly packing the sample prevents air pockets that can disrupt heat transfer. The sample size should be minimal, typically a few millimeters in height within the capillary, to ensure that the entire sample melts uniformly and rapidly once the melting temperature is reached.[6][10]

A Self-Validating Protocol for Melting Point Determination

To ensure the trustworthiness and accuracy of the obtained data, the following protocol is designed as a self-validating system, incorporating calibration and, if necessary, mixed melting point analysis.

Apparatus Calibration

Prior to determining the melting point of an unknown or newly synthesized compound, the melting point apparatus must be calibrated.[13][14] This is a critical step to ensure the accuracy of the thermometer and the overall instrument performance.[15] Calibration is typically performed using certified reference standards with well-defined melting points.[13][16]

Table 1: Standard Reference Compounds for Melting Point Calibration

| Reference Compound | Certified Melting Point (°C) |

| Benzoic Acid | 122.4 |

| Caffeine | 235.8 |

| Vanillin | 81-83 |

Note: The specific reference standards and their certified melting points should be sourced from a reputable supplier (e.g., USP, NIST) and the corresponding certificates of analysis should be consulted.

Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination process.

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula or a glass rod, crush the sample into a fine powder.[10]

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is forced into the tube.

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be approximately 2-3 mm.[10]

-

-

Initial (Rapid) Determination:

-

If the approximate melting point is unknown, a rapid determination should be performed first.[2][10]

-

Place the packed capillary tube into the melting point apparatus.

-

Heat the sample at a relatively fast rate (e.g., 5-10°C per minute).[10]

-

Record the approximate temperature at which the sample melts. This value will be used to set the parameters for the accurate determination.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial run.

-

Insert a fresh, properly prepared capillary tube with the sample.

-

Set the apparatus to heat rapidly to a temperature about 15°C below the approximate melting point.[17]

-

Once this temperature is reached, adjust the heating rate to a slow and steady 1-2°C per minute.[5]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid is observed.

-

Continue heating at the same slow rate and record the temperature (T2) at which the last crystal of the solid melts completely.

-

The melting point range is reported as T1 – T2.

-

Repeat the accurate determination at least twice with fresh samples to ensure reproducibility. The results should be consistent within 1°C.[10]

-

Interpretation of the Melting Point Range: Assessing Purity

The observed melting point range provides critical information about the purity of the synthesized this compound.

-

Sharp Melting Point (Range < 2°C): A narrow melting point range is a strong indication of high purity.[6] For a newly synthesized compound, this suggests that the purification process (e.g., recrystallization, chromatography) was successful.

-

Broad Melting Point (Range > 2°C): A wide melting range indicates that the substance is impure.[6] The impurities disrupt the crystal lattice of the compound, causing it to melt over a wider range of temperatures and at a lower temperature than the pure substance.[8]

Trustworthiness Through a Self-Validating System: The Mixed Melting Point Technique

If the identity of the synthesized compound is , or to definitively confirm its identity against a known standard, the mixed melting point technique should be employed.[18][19] This technique is a powerful and simple method for verifying the identity of a compound.[17][20]

Mixed Melting Point Workflow

Caption: Logical Flow of the Mixed Melting Point Technique.

Protocol for Mixed Melting Point

-

Obtain an authentic sample of this compound (if available).

-

On a clean watch glass, thoroughly mix approximately equal amounts of the synthesized compound and the authentic sample.

-

Determine the melting point of this mixture using the accurate determination protocol described above.

-

Interpretation:

-

If the melting point of the mixture is sharp and not depressed compared to the melting point of the authentic sample, the synthesized compound is identical to the authentic sample.

-

If the melting point of the mixture is depressed and broad, the synthesized compound is not identical to the authentic sample.

-

Conclusion

The determination of the melting point range is a fundamental technique in synthetic chemistry that provides invaluable insights into the purity and identity of a compound. For a novel substance like this compound, for which literature data may be scarce, a methodologically sound and self-validating approach is paramount. By adhering to the principles of slow, controlled heating, proper sample preparation, and instrument calibration, researchers can obtain reliable and reproducible data. The interpretation of the melting point range, and the application of the mixed melting point technique when necessary, form a robust system for the characterization of newly synthesized molecules, ensuring the integrity of research and development in the pharmaceutical and chemical sciences.

References

-

Melting Point Chapter 11. (n.d.). Retrieved from [Link]

-

Melting Point Determination: Principle, Procedure & Importance. (2025, December 24). Chemistry Student Hub. Retrieved from [Link]

-

What is the mixed melting point technique? (2016, September 8). Quora. Retrieved from [Link]

-

SOP For Melting Point Calibration. (n.d.). Scribd. Retrieved from [Link]

-

Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Melting Point Apparatus - Calibration. (n.d.). Biometrix. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved from [Link]

-

Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. (2025, June 18). Retrieved from [Link]

-

Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

CHM 235L. (n.d.). Retrieved from [Link]

-

Melting Point Determination. (n.d.). Retrieved from [Link]

-

Boiling & Melting Points. (n.d.). MSU Chemistry. Retrieved from [Link]

-

6.1E: Mixed Melting Points. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Mixed Melting Point. (2020, July 1). YouTube. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

-

Melting Points. (n.d.). Retrieved from [Link]

-

Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved from [Link]

-

What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

Sources

- 1. chemistrysh.com [chemistrysh.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. mt.com [mt.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. sciencing.com [sciencing.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. csub.edu [csub.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. westlab.com [westlab.com]

- 13. scribd.com [scribd.com]

- 14. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 15. Melting Point Apparatus [biometrix.com]

- 16. thinksrs.com [thinksrs.com]

- 17. CHM 235L [jan.ucc.nau.edu]

- 18. quora.com [quora.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

Methodological & Application

Application Note: Chemoselective Reduction of Methyl 1-benzyl-1H-indole-5-carboxylate

Strategic Overview & Reaction Logic

The transformation of methyl 1-benzyl-1H-indole-5-carboxylate to 1-benzyl-1H-indole-5-methanol represents a classic but critical manipulation in heterocyclic chemistry. This application note details the reduction of the ester functionality at the C5 position while preserving the N-benzyl protecting group and the indole aromaticity.

Why Lithium Aluminum Hydride (LiAlH₄)?

While milder reagents like Sodium Borohydride (NaBH₄) are safer, they are kinetically insufficient for reducing esters without activation (e.g., LiCl additives or refluxing diglyme). Diisobutylaluminum hydride (DIBAL-H) is often used to arrest reduction at the aldehyde stage at -78°C. For full conversion to the primary alcohol, LiAlH₄ remains the gold standard due to its high atom economy regarding hydride delivery (4 hydrides per Al) and rapid kinetics in ethereal solvents.

Chemoselectivity & Stability

-

Indole Nucleus: The electron-rich indole double bond (C2-C3) is generally resistant to nucleophilic hydride attack, unlike catalytic hydrogenation conditions (H₂/Pd-C) which could reduce the heterocycle to an indoline.

-

N-Benzyl Group: The benzyl protecting group is stable to hydride reductions. It requires oxidative cleavage (DDQ/CAN) or hydrogenolysis (H₂/Pd) for removal, making it orthogonal to this reaction conditions.

Reaction Mechanism & Pathway[1][2][3][4]

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The high reactivity of the aluminohydride anion ensures the transient aldehyde intermediate is rapidly consumed.

Figure 1: Mechanistic pathway of the ester reduction. The aldehyde intermediate is rarely isolated due to the aggressive nature of LiAlH₄.

Experimental Protocol: The Gold Standard (LiAlH₄)

Safety Warning: LiAlH₄ is pyrophoric. It reacts violently with water and protic solvents to release flammable hydrogen gas. All glassware must be oven-dried, and the reaction performed under an inert atmosphere (Nitrogen or Argon).

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: LiAlH₄ (2.0 equiv, powder or 1.0M solution in THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Quench Reagents: Water, 15% NaOH solution (Fieser Method)

Step-by-Step Methodology

-

Apparatus Setup:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Flame-dry the apparatus under vacuum and backfill with nitrogen (cycle 3x).

-

-

Reagent Preparation:

-

Flask A (Slurry): Charge the flask with LiAlH₄ (2.0 equiv). Gently add anhydrous THF (approx. 10 mL per gram of LAH) at 0°C. Note: If using commercial LAH solution, skip the slurry step.

-

Flask B (Substrate): Dissolve this compound in anhydrous THF (approx. 5 mL per mmol).

-

-

Addition (The "Inverse" Control):

-

Cool the LAH slurry to 0°C using an ice bath.

-

Transfer the substrate solution (Flask B) to the addition funnel.

-

Crucial Step: Add the substrate solution dropwise to the LAH slurry over 30 minutes. Reasoning: Adding the ester to the excess hydride ensures rapid conversion and prevents condensation side-reactions.

-

-

Reaction Phase:

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Stir at RT for 1–2 hours.

-

Monitoring: Check by TLC (typically 30-50% EtOAc/Hexanes). The starting material (high R_f) should disappear, and a more polar spot (alcohol) should appear.

-

Optional: If the reaction is sluggish (rare for this substrate), heat to gentle reflux for 1 hour.

-

-

The Fieser Workup (Critical for Indoles):

-

Aluminum salts often form gelatinous emulsions that trap indole products. The Fieser method creates a granular, filterable precipitate.

-

Figure 2: The Fieser Workup Protocol. 'n' represents the weight of LiAlH₄ in grams.

Purification[1][5][6][7][8]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

-

Yield Expectation: 85–95%.

Analytical Validation

Successful reduction is confirmed by the disappearance of the methyl ester singlet and the appearance of the hydroxymethyl signals.

| Technique | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR | δ 4.60–4.80 ppm (s or d, 2H) | Appearance of the benzylic -CH ₂OH protons. |

| ¹H NMR | Disappearance of δ 3.8-3.9 ppm | Loss of the methyl ester (-COOCH ₃) singlet. |

| ¹H NMR | δ 5.30 ppm (s, 2H) | N-Benzyl methylene protons (should remain intact). |

| IR | ~3300 cm⁻¹ (Broad) | Appearance of O-H stretch. |

| IR | Disappearance of ~1710 cm⁻¹ | Loss of the conjugated ester C=O stretch. |

| MS (ESI) | [M+H]⁺ or [M+Na]⁺ | Mass shift corresponding to loss of O and gain of 2H (Net: M_ester - 30 + 2 = M_alcohol). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Moisture in solvent or old LiAlH₄. | Ensure THF is distilled/dry. Use fresh LiAlH₄ source. Reflux for 1 hour. |

| "Slimy" Workup | Improper quenching ratio. | Strictly follow Fieser (1:1:3) ratio. Do not add excess water initially.[1] |

| Over-reduction | Presence of active catalyst or high temp/pressure. | Unlikely with pure LiAlH₄. Ensure no Pd/C is present in the flask. |

| Product Solubility | Indole alcohols can be polar.[2][3] | If product is lost in aqueous layer during extraction (rare for benzyl indoles), salt out with NaCl and use EtOAc. |

References

-

General Indole Reduction Protocols

-

Fieser Workup Methodology

- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

-

University of Rochester, Dept. of Chemistry. "Magic Formulas: Fieser Workup."

-

Synthesis of Indole Methanols

-

BenchChem Application Note. "Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine." (Describes analogous reduction of nitrile/ester on 1-benzyl-indole scaffold).

-

-

Safety Guidelines

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. davuniversity.org [davuniversity.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. copbela.org [copbela.org]

- 6. Magic Formulas [chem.rochester.edu]

- 7. reddit.com [reddit.com]

Application Note: Scalable Synthesis of Benzyl Indole-3-Carboxylates

Executive Summary

Indole-3-carboxylates are privileged scaffolds in drug discovery, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and oncology targets. While laboratory-scale synthesis often relies on hazardous reagents (e.g., Sodium Hydride) and chromatographic purification, these methods are economically and safety-prohibitive at scale.

This guide details two scalable, chromatography-free protocols for synthesizing benzyl indole carboxylates:

-

Method A (Direct N-Alkylation): A robust, carbonate-mediated process replacing NaH, optimized for regioselectivity (N1 vs. C3).

-

Method B (Fischer Indole Synthesis): A de novo route for accessing ring-substituted benzyl derivatives (C-benzyl) unavailable via direct alkylation.

Strategic Route Selection

The choice of synthesis route depends heavily on the desired position of the benzyl group and the availability of starting materials.

Table 1: Comparative Analysis of Synthetic Routes

| Feature | Method A: Direct N-Alkylation | Method B: Fischer Indole Synthesis |

| Target Motif | N1-Benzyl Indole-3-Carboxylates | C-Benzyl (C2, C4-C7) Indole Carboxylates |

| Key Reagents | Indole ester, Benzyl bromide, K₂CO₃ | Phenylhydrazine, Keto-esters, Acid Catalyst |

| Scalability | High (Precipitation workup) | High (Dean-Stark water removal) |

| Atom Economy | Moderate (Stoichiometric salt waste) | High (Water is the only byproduct) |

| Safety Profile | Good (Avoids H₂ gas evolution) | Moderate (Exothermic; Hydrazine handling) |

Decision Logic for Process Chemists

Figure 1: Strategic decision tree for selecting the appropriate synthesis pathway based on structural requirements.

Protocol 1: Scalable N-Benzylation (The "Carbonate Method")

Objective: Synthesis of Methyl 1-benzyl-1H-indole-3-carboxylate.

Scale: 100 g input.

Mechanism: Nucleophilic substitution (

The Challenge: Regioselectivity

Indoles are ambident nucleophiles. The nitrogen (N1) and carbon (C3) positions compete for the electrophile.[1]

-

Kinetic Control: Often favors C3-alkylation (irreversible in some cases).

-

Thermodynamic Control: Favors N1-alkylation.[2]

-

Solution: Using a polar aprotic solvent (DMF or NMP) with a carbonate base promotes the dissociation of the indole-cation pair, increasing the nucleophilicity of the nitrogen and favoring N-alkylation over C-alkylation [1, 2].

Materials[2][4][5]

-

Methyl indole-3-carboxylate (1.0 equiv)[1]

-

Benzyl bromide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

-

DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [7 vol]

-

Water (Process water for quenching)

Step-by-Step Procedure

-

Reactor Charge: To a clean, dry jacketed reactor, charge Methyl indole-3-carboxylate (100 g) and K₂CO₃ (158 g).

-

Solvent Addition: Add DMF (700 mL). Enable agitation (overhead stirrer, 250 RPM).

-

Note: The reaction is heterogeneous. Ensure K₂CO₃ is well-suspended.

-

-

Electrophile Addition: Add Benzyl bromide (107 g) via addition funnel over 30 minutes.

-

Exotherm Check: Mild exotherm expected. Maintain internal temperature < 40 °C.

-

-

Reaction: Heat the mixture to 60 °C and hold for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 8:2). Target: < 1% starting material.

-

-

Quench & Crystallization (Critical for Scale):

-

Cool the reactor to 20 °C.

-

Slowly add Water (1400 mL, 2x solvent volume) over 1 hour.

-

Observation: Product will precipitate as a white/off-white solid.

-

Stir the slurry at 5–10 °C for 2 hours to maximize yield.

-

-

Isolation: Filter the solid using a Büchner funnel or centrifuge.

-

Wash: Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts (KBr).

-

Drying: Dry in a vacuum oven at 45 °C until constant weight.

Expected Yield: 90–95% Purity: >98% (HPLC)

Process Workflow Diagram

Figure 2: Process flow for the precipitation-based isolation of N-benzyl indoles.

Protocol 2: Fischer Indole Synthesis (De Novo)

Objective: Synthesis of Ethyl 5-benzyl-1H-indole-3-carboxylate. Context: Used when the benzyl group is attached to the benzene ring (C5), making direct alkylation impossible.

Mechanism & Causality

The Fischer synthesis involves the reaction of a phenylhydrazine with a ketone/aldehyde under acid catalysis.

-

Hydrazone Formation: First step, usually rapid.

-

Sigmatropic Rearrangement: The rate-determining step involving a [3,3]-shift.

-

Ammonia Loss: Cyclization to form the indole core.

Materials[2][4][5]

-

4-Benzylphenylhydrazine hydrochloride (1.0 equiv)

-

Ethyl pyruvate (1.1 equiv)

-

p-Toluenesulfonic acid (pTSA) (1.1 equiv) or Polyphosphoric acid (PPA)

-

Toluene (10 vol)

Step-by-Step Procedure

-

Condensation: In a reactor equipped with a Dean-Stark trap, suspend 4-Benzylphenylhydrazine HCl in Toluene .

-

Add Ketone: Add Ethyl pyruvate .

-

Catalysis: Add pTSA .

-

Reflux: Heat to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.

-

Why Toluene? It forms an azeotrope with water, driving the equilibrium forward (Le Chatelier’s principle) [3].

-

-

Monitor: Continue reflux until water evolution ceases (approx. 4–8 hours).

-

Workup:

-

Cool to room temperature.[3]

-

Wash the organic phase with NaHCO₃ (sat. aq.) to neutralize the acid catalyst.

-

Wash with brine.

-

-

Concentration: Evaporate Toluene under reduced pressure.

-

Purification: Recrystallize the crude residue from Ethanol/Water (9:1).

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete deprotonation or moisture ingress. | Ensure K₂CO₃ is finely ground/fresh. Check solvent water content (KF < 0.1%). |

| C-Alkylation Observed (Method A) | Temperature too low or non-polar solvent used. | Increase temp to 60–80 °C. Ensure DMF/NMP is used, not THF/Toluene. |

| Sticky Solid (Method A) | Residual DMF in filter cake. | Increase water wash volume. Slurry wash with 10% IPA/Water if necessary. |

| Dark Tar Formation (Method B) | Polymerization due to excessive acid/heat. | Reduce acid loading (0.5 equiv). Switch to milder Lewis acid (e.g., ZnCl₂). |

References

-

BenchChem Technical Support. (2025).[1][4] Selective N-Alkylation of Indoles - Technical Guide. Retrieved from

-

Maji, M., et al. (2022).[5] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." Journal of Organic Chemistry, 87(8), 5603-5616. Retrieved from

-

Lunn, G. (2016).[6] Fischer Indole Synthesis of 3-benzyl-1H-indole via conductive and dielectric heating.[7] Retrieved from

-

Tejedor, D., et al. (2020). "A General and Scalable Synthesis of Polysubstituted Indoles." Molecules, 25(23), 5603. Retrieved from

-

RSC Green Chemistry. (2023). "Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent." Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 6. ajuronline.org [ajuronline.org]

- 7. (PDF) Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating [academia.edu]

Application Notes and Protocols: Esterification of 1-Benzyl-1H-indole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-indole-5-carboxylic acid is a crucial scaffold in medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, including potential anticancer and immunomodulatory agents.[1] The esterification of this carboxylic acid is a fundamental transformation, enabling the synthesis of a diverse array of molecules with tailored pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the reaction conditions for the esterification of 1-benzyl-1H-indole-5-carboxylic acid, offering both theoretical insights and practical, field-proven protocols.

Theoretical Framework: A Tale of Two Pathways

The conversion of a carboxylic acid to an ester can be broadly approached via two distinct mechanistic pathways: direct acid-catalyzed esterification (Fischer-Speier) and coupling agent-mediated esterification. The choice between these methods is dictated by the substrate's sensitivity to acidic conditions and the desired reaction temperature.

The Classic Approach: Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in a large excess, or water, the byproduct, is removed as it is formed.[3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[2]

It is important to consider the stability of the indole ring under strongly acidic conditions, as some indole derivatives can be sensitive.[4] However, the indole nucleus is generally considered a stable aromatic system.[5][6]

The Milder Path: Coupling Agent-Mediated Esterification

For substrates that are sensitive to strong acids or high temperatures, coupling agent-mediated esterification provides a milder alternative.[7] Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly employed.[8][9] These reactions are often catalyzed by 4-(dimethylamino)pyridine (DMAP).[10]

The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP can further accelerate the reaction by forming a more reactive acyl-pyridinium species.[8][12] A significant advantage of this method is that the reaction proceeds under neutral conditions and typically at room temperature.[8] A common byproduct of DCC-mediated reactions is dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration.[13]

Experimental Protocols

Herein, we provide detailed protocols for both Fischer-Speier and DCC-mediated esterification of 1-benzyl-1H-indole-5-carboxylic acid to form the corresponding methyl ester.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is suitable for simple, unhindered alcohols like methanol and ethanol where the alcohol can be used as the solvent.

Materials:

-

1-Benzyl-1H-indole-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-benzyl-1H-indole-5-carboxylic acid (1 equivalent).

-

Add a large excess of anhydrous methanol to serve as both reactant and solvent (e.g., 20-50 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the crude product by recrystallization or column chromatography.[14][15][16]

Protocol 2: DCC/DMAP Mediated Esterification (Methyl Ester Synthesis)

This protocol is ideal for acid-sensitive substrates or when milder reaction conditions are required.

Materials:

-

1-Benzyl-1H-indole-5-carboxylic acid

-

Methanol (anhydrous)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1-benzyl-1H-indole-5-carboxylic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.[13]

-

Add methanol (1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.[13]

-

Add the DCC solution dropwise to the cooled carboxylic acid/alcohol mixture with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct will be visible as a white solid.

-

Filter the reaction mixture through a Buchner funnel to remove the DCU.[13] Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and wash with 1M HCl to remove any remaining DMAP.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

| Parameter | Fischer-Speier Esterification | DCC/DMAP Mediated Esterification |

| Catalyst | Concentrated H₂SO₄ | DMAP |

| Coupling Agent | None | DCC |

| Solvent | Alcohol (e.g., Methanol) | Anhydrous DCM |

| Temperature | Reflux | 0 °C to Room Temperature |

| Byproduct | Water | Dicyclohexylurea (DCU) |

| Work-up | Neutralization with base | Filtration of DCU |

| Substrate Scope | Tolerant to most functional groups, but sensitive to strong acids | Suitable for acid-sensitive substrates |

Visualization of Reaction Mechanisms

Fischer-Speier Esterification Workflow

Caption: Workflow for Fischer-Speier Esterification.

DCC/DMAP Mediated Esterification Mechanism

Caption: Mechanism of DCC/DMAP Mediated Esterification.

References

-

Aapptec. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5434-5444. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Hoa, P. N., et al. (2019). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 35(3). Retrieved from [Link]

-

Lee, M. G., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Processes, 10(8), 1649. Retrieved from [Link]

-

Lee, M. G., et al. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 11(6), 1625. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(80), 50994-51003. Retrieved from [Link]

-

Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Retrieved from [Link]

-

Wang, C., et al. (2023). Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. Chinese Journal of Chemistry, 41(24), 3233-3238. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

-

Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

MDPI. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(9), 2139. Retrieved from [Link]

-

ResearchGate. (2023). Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. Retrieved from [Link]

-

ACS Publications. (2022). RhIII-Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. Organic Letters, 24(31), 5809-5814. Retrieved from [Link]

-

PubMed. (1979). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species). Retrieved from [Link]

-

ResearchGate. (2023). Highly efficient purification process for indole in wash oil. EP: extract phase. Retrieved from [Link]

-

PubMed. (2022). RhIII-Catalyzed C-H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

ResearchGate. (2015). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]

-

Jakubowska, A., et al. (2014). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 71(3), 449-456. Retrieved from [Link]

- Google Patents. (2003). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.

-

ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 356-364. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]

-

NIH. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 84(4), 1340-1343. Retrieved from [Link]

-

Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYL INDOLE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

Sources

- 1. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. peptide.com [peptide.com]

- 14. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]

- 16. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-benzyl-1H-indole-5-carboxylate

Ticket ID: IND-5-PUR-001 Subject: Troubleshooting Flash Chromatography for N-Benzyl Indole Esters Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

User Query: "I synthesized methyl 1-benzyl-1H-indole-5-carboxylate via N-alkylation (NaH/DMF/Benzyl bromide), but I am struggling to isolate pure product. The column fractions are mixed, or the product is streaking."

Molecule Profile:

-

Target: this compound.

-

Core Properties: Indole scaffold, methyl ester (C5), benzyl group (N1).

-

Chromatographic Behavior: The molecule is moderately polar due to the ester but has significant lipophilicity from the benzyl group.

-

Key Challenge: Separating the N-alkylated product from the unreacted NH-starting material and the C3-alkylated byproduct (a common side reaction in indoles).

Phase I: Diagnostic Triage (TLC Method Development)

Before running the column, you must validate your separation on TLC. If you cannot separate them on a plate, you cannot separate them on a column.

Relative Retention ( ) Hierarchy

In a standard Normal Phase (Silica) system using Hexanes/Ethyl Acetate (Hex/EtOAc):

| Compound | Polarity | Relative | Visualization |

| Benzyl Bromide (Reagent) | Non-polar | High (~0.8 - 0.9) | UV (Weak), Iodine |

| Target Product (N-Benzyl) | Moderate | Medium (~0.4 - 0.6) | UV (Strong), Vanillin |

| C3-Isomer (Byproduct) | Moderate | Medium-Low (Close to product) | UV, Vanillin (often different color) |

| Starting Material (NH-Indole) | Polar (H-bond donor) | Low (~0.2 - 0.3) | UV, Vanillin |

Expert Insight: The N-benzylation removes the H-bond donor capability of the indole nitrogen. Therefore, the product usually runs higher (less polar) than the starting material on silica gel.

Recommended TLC Solvent System

Start with Hexane:EtOAc (8:2) .

-

Target

: You want the product spot at 0.35 – 0.40 . -

Separation (

): Ensure at least 0.10 difference between the Product and the NH-Starting Material.

Phase II: The Purification Protocol

Step 1: Sample Loading (Critical Decision)

Indole esters are often crystalline solids with poor solubility in pure hexane.

-

Do NOT load in Dichloromethane (DCM) or pure Ethyl Acetate; this will cause "band broadening" and ruin the separation.

-

Protocol: Use Dry Loading .

-

Dissolve crude mixture in minimal DCM/MeOH.

-

Add silica gel (ratio 1:3 crude mass to silica mass).

-

Rotary evaporate until a free-flowing dust remains.

-

Load this dust into a solid load cartridge or on top of the column.

-

Step 2: Gradient Elution Table

Assumes a standard 12g or 24g Silica Flash Cartridge.

| Time (CV*) | % Ethyl Acetate in Hexane | Purpose |

| 0 – 2 | 0% → 5% | Elute excess Benzyl Bromide (waste). |

| 2 – 5 | 5% → 10% | Stabilize baseline. |

| 5 – 15 | 10% → 25% | Elute Target Product. (Expect elution ~15-20%). |

| 15 – 20 | 25% → 50% | Elute unreacted NH-Starting Material. |

| 20+ | 100% | Flush column (remove polar acids/salts). |

*CV = Column Volumes

Troubleshooting Guide (FAQ)

Q1: I see a spot running immediately after my product. What is it?

Diagnosis: This is likely the C3-alkylated isomer (Methyl 3-benzyl-1H-indole-5-carboxylate).

-

Cause: High reaction temperatures or insufficient base strength can promote alkylation at the carbon (C3) rather than the nitrogen (N1) [1].

-

Solution: Use a shallower gradient (e.g., hold at 12% EtOAc for longer). If they co-elute, you may need to recrystallize the mixture from MeOH or EtOH; the N-benzyl isomer usually crystallizes more readily.

Q2: My product crystallized inside the column and stopped the flow.

Diagnosis: Solubility crash.

-

Cause: The mobile phase (mostly Hexane) was too non-polar to keep the concentrated product band in solution.

-

Solution:

-

Immediate Fix: Pause flow. Inject a small amount of DCM or 100% EtOAc to redissolve the plug, then resume.

-

Prevention: Reduce sample load size or switch to a "High Solubility" solvent system: DCM : Hexane (Gradient 0% → 50% DCM) .

-

Q3: I have a "ghost spot" that is UV active but doesn't show up in NMR.

Diagnosis: Benzyl bromide residue.

-

Context: Benzyl halides are UV active and can streak.

-

Solution: Benzyl bromide is much less polar. A quick flush with 100% Hexane (2-3 CVs) before starting the gradient usually washes this out. Verify fractions with a KMnO4 stain (Benzyl bromide stains yellow/white on purple).

Workflow Visualization

The following diagram illustrates the decision logic for optimizing this specific purification.

Caption: Decision matrix for loading and elution of this compound.

Post-Run Verification (NMR)

Once fractions are combined and dried, verify the N1-alkylation (vs C3-alkylation) using 1H NMR .

| Signal | Chemical Shift ( | Diagnostic Feature |

| N-CH2 (Benzyl) | ~5.30 ppm | Singlet (2H). Sharp. Indicates N1 substitution. |

| C3-H (Indole) | ~6.60 - 7.10 ppm | Doublet/Multiplet.[1] Must be present. If missing, you have C3-alkylation. |

| Ester (OCH3) | ~3.90 ppm | Singlet (3H). |

Pass Criteria: Presence of N-CH2 singlet at 5.3 ppm AND retention of the aromatic C3 proton [2].

References

-

Teledyne ISCO. (2023).[2] Effective Organic Compound Purification Handbook: Guidelines & Tactics for Flash Chromatography. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. (Demonstrates NMR characterization of benzyl-indole motifs). Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 1-benzyl-1H-indole-5-carboxylate

Case ID: REC-IND-05-BNZ Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Overview: The Molecular Context

Before selecting a solvent, it is critical to understand why standard indole protocols may fail for this specific derivative.

The "Benzyl Effect" on Solubility: Standard methyl indole-5-carboxylate contains a free N-H bond, which acts as a hydrogen bond donor. This allows for specific interactions with protic solvents. However, in methyl 1-benzyl-1H-indole-5-carboxylate , the nitrogen is alkylated with a benzyl group.

-

Loss of H-Bond Donor: The molecule becomes significantly more lipophilic (hydrophobic) and loses the ability to donate hydrogen bonds.

-

Steric Bulk: The benzyl group adds planar aromatic surface area, increasing Van der Waals interactions but decreasing solubility in highly polar media like cold alcohols.

-

Impurities: Common synthesis involves alkylation with benzyl bromide. Residual benzyl bromide is a liquid lachrymator that must be purged during recrystallization.

Target Physicochemical Profile:

-

Core: Indole (Aromatic, planar).

-

Functional Groups: Methyl ester (C-5), Benzyl (N-1).[1]

-

Predicted Solubility: High in DCM, Ethyl Acetate; Moderate in hot Alcohols; Low in Water and cold Alkanes.

Solvent Selection Matrix

The following matrix ranks solvent systems based on yield, purity, and specific impurity removal capabilities.

| Rank | Solvent System | Composition (v/v) | Primary Use Case | Technical Notes |

| 1 | Methanol (MeOH) | 100% or 95:5 (MeOH:H₂O) | General Purification | Best Balance. High solubility at boiling (64.7°C), low at -20°C. Excellent for removing inorganic salts (NaBr) carried over from alkylation. |

| 2 | EtOAc / Heptane | 1:3 to 1:5 | Lipophilic Impurities | Best for removing unreacted benzyl bromide or benzyl chloride, which remain soluble in the heptane-rich mother liquor.[2][3] |

| 3 | Ethanol (EtOH) | 100% | Alternative to MeOH | Use if the compound is too soluble in MeOH. Requires slightly higher heating; risk of transesterification is negligible under neutral conditions. |

| 4 | Acetonitrile (MeCN) | 100% | High Purity | Good for "polishing" very pure material. Sharp solubility curve but expensive and toxic. |

⚠️ Solvent Exclusion List (Do Not Use)

-

Diethyl Ether: Too volatile; high creep potential; poor solubility for this specific ester.

-

Pure Water: Compound is insoluble; will cause "oiling out" immediately.

-

Acetone: Too soluble at room temperature; poor recovery yields.

Decision Logic & Workflow

The following decision tree guides you to the correct solvent based on the state of your crude material.

Figure 1: Decision tree for selecting the optimal solvent system based on crude physical state and impurity profile.

Detailed Protocols

Method A: Methanol Recrystallization (The "Standard")

Recommended for: Solid crude with minor salt contamination.

-

Preparation: Place crude this compound in a round-bottom flask. Add a magnetic stir bar.[4]

-

Dissolution: Add Methanol (approx. 5-10 mL per gram of crude).

-

Reflux: Heat to reflux (65°C) with stirring.

-

Checkpoint: If solids remain after 10 minutes of reflux, they are likely inorganic salts (NaCl/NaBr). Filter the hot solution through a pre-warmed glass frit or Celite pad to remove them.

-

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins) to avoid oiling out.

-

Deep Cooling: Once at room temperature, place in a freezer (-20°C) for 2-4 hours.

-

Collection: Filter the white needles/crystals. Wash with cold (-20°C) Methanol.

Method B: Ethyl Acetate / Heptane (The "Rescue")

Recommended for: Oily crude or material containing residual benzyl bromide.

-

Dissolution: Dissolve crude in the minimum amount of Ethyl Acetate at 50-60°C.

-

Precipitation: Remove from heat. While stirring moderately, add Heptane dropwise.

-

Cloud Point: Continue adding Heptane until a faint, persistent cloudiness appears.

-

Re-solubilization: Add 1-2 drops of Ethyl Acetate to clear the solution.

-

Cooling: Let stand at room temperature. If oil droplets form, scratch the glass with a spatula to induce nucleation.

-

Harvest: Filter and wash with 100% Heptane.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why? A: This is common with N-benzyl derivatives due to their high lipophilicity and low melting points relative to the solvent boiling point.

-

Fix 1 (Seeding): Keep the oily mixture at room temperature and add a tiny crystal of pure product (seed) to the oil-solvent interface.

-

Fix 2 (Solvent Modification): You likely used too much antisolvent (Water or Heptane) too quickly. Re-heat to dissolve, add a small amount of the good solvent (MeOH or EtOAc), and cool much slower.

Q: Can I use water as an anti-solvent with Methanol? A: Yes, but proceed with caution. The N-benzyl group makes the molecule very hydrophobic. If you add water too fast, the product will crash out as an amorphous gum. Add water dropwise to the hot methanol solution only until slight turbidity is observed, then stop.

Q: I see a second spot on TLC after recrystallization. Is it hydrolysis? A: It is possible. Methyl esters can hydrolyze to the carboxylic acid (Indole-5-carboxylic acid) if boiled in wet solvents with traces of base (from the synthesis step).

-

Verification: The acid will stay at the baseline of a TLC plate (high polarity) or have a very low Rf compared to the ester.

-

Prevention: Ensure your crude is neutralized before recrystallization. Do not reflux in Methanol/Water for extended periods (>1 hour).

Q: How do I remove the yellow color? A: Yellowing often comes from oxidation products or traces of Iodine (if alkylated with Benzyl Iodide).

-

Solution: During the hot dissolution step (Step 3 in Method A), add Activated Charcoal (1-2% w/w) . Stir for 5 minutes, then filter hot through Celite. The filtrate should be colorless.

References

-

Sonar, V. N., et al. (2012). Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. Acta Crystallographica Section E.

-

BenchChem. (2025).[7][8] Improving the reaction conditions for the N-benzylation of indoles.

- Citation Context: Discusses purification strategies for N-benzyl indoles, recommending crystalliz

-

PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate.

- Citation Context: Establishes baseline solubility and handling for the indole-5-carboxylate core prior to benzyl

-

University of Rochester. (n.d.). Common Solvents for Recrystallization.

- Citation Context: Provides general solubility rules for esters and aromatics, supporting the use of EtOAc/Hexane systems.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 5. rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xray.uky.edu [xray.uky.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Stability of methyl 1-benzyl-1H-indole-5-carboxylate in basic solution

Welcome to the technical support center for methyl 1-benzyl-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common issues encountered during experiments involving this compound, particularly concerning its stability in basic solutions.

Troubleshooting & FAQs

Here we address specific questions regarding the stability and handling of this compound in basic (alkaline) environments.

Is this compound stable in basic solutions?

No, this compound is not stable in basic solutions. Esters, including this one, readily undergo hydrolysis when exposed to a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2][3] This reaction, known as saponification, converts the methyl ester into its corresponding carboxylate salt (1-benzyl-1H-indole-5-carboxylate) and methanol.[4]

The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base (like the alkoxide leaving group or another hydroxide ion), forming a resonance-stabilized carboxylate anion.[5][6] This anion is significantly less electrophilic and is resistant to further nucleophilic attack, driving the equilibrium of the reaction to completion.[6] Therefore, even mildly basic conditions (pH > 9) can lead to measurable hydrolysis over time.[1][2]

What is the chemical mechanism behind the degradation in a basic solution?

The degradation of this compound in a basic solution occurs via a well-understood mechanism called base-promoted nucleophilic acyl substitution .[5] It is technically "base-promoted" rather than "base-catalyzed" because the hydroxide ion is consumed in the reaction and not regenerated.[7]

The process unfolds in three key steps:

-

Nucleophilic Attack: A hydroxide ion (⁻OH), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate.[5]

-

Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

-

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a very fast and essentially irreversible acid-base reaction that produces the final products: a stable carboxylate salt and methanol.

Below is a diagram illustrating this mechanistic pathway.

Caption: Base-promoted hydrolysis (saponification) of the target ester.

How can I monitor the rate of hydrolysis for my compound?

Monitoring the hydrolysis reaction is crucial for understanding its kinetics and ensuring the desired outcome of an experiment. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[8][9][10] You can track the disappearance of the starting material (the methyl ester) and the appearance of the product (the carboxylic acid) over time.

A typical workflow involves:

-

Initiating the hydrolysis reaction under controlled conditions (e.g., constant temperature and pH).

-

Withdrawing aliquots from the reaction mixture at specific time intervals.

-

Quenching the reaction in each aliquot immediately by adding a small amount of acid to neutralize the base.

-

Analyzing the quenched samples by Reverse-Phase HPLC (RP-HPLC).

The starting ester is more nonpolar than the resulting carboxylic acid product. Therefore, in a standard RP-HPLC setup (like a C18 column), the ester will have a longer retention time than the acid.[9]

I need to convert the ester to the carboxylic acid. What is a reliable protocol?

This hydrolysis reaction is commonly used for the intentional conversion of the ester to its corresponding carboxylic acid (saponification). Below is a general protocol for this procedure.

Protocol: Saponification of this compound

Materials:

-

This compound

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Dissolution: Dissolve the methyl ester (1 equivalent) in a suitable organic solvent like methanol or THF in a round-bottom flask.[11] The solvent helps to ensure the ester, which may be poorly soluble in water, can react with the aqueous base.

-

Initiate Hydrolysis: Add an excess of 1 M NaOH solution (e.g., 2-3 equivalents) to the flask.

-

Heating: Heat the mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[12] The reaction is often complete within 1-4 hours.

-

Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If you used an organic solvent, remove it under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3). The carboxylic acid product should precipitate as a solid.[13]

-